molecular formula C13H11NO2 B14078749 [4-(Hydroxyamino)phenyl](phenyl)methanone CAS No. 63064-08-4

[4-(Hydroxyamino)phenyl](phenyl)methanone

Cat. No.: B14078749
CAS No.: 63064-08-4
M. Wt: 213.23 g/mol
InChI Key: RLBTZDKJGNETHY-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)phenylmethanone: is an organic compound with the molecular formula C13H11NO2 It is known for its unique structure, which includes a hydroxyamino group attached to a phenyl ring, and a methanone group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)phenylmethanone typically involves the reaction of 4-nitrobenzophenone with reducing agents to convert the nitro group to a hydroxyamino group. Common reducing agents used in this process include iron powder and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete reduction.

Industrial Production Methods: In an industrial setting, the production of 4-(Hydroxyamino)phenylmethanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Hydroxyamino)phenylmethanone can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of dyes and pigments.
  • Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)phenylmethanone
  • 4-(Aminomethyl)phenylmethanone
  • [4-(Hydroxyphenyl)phenyl]methanone

Comparison:

  • 4-(Hydroxyamino)phenylmethanone is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity.
  • 4-(Hydroxymethyl)phenylmethanone has a hydroxymethyl group instead of a hydroxyamino group, leading to different reactivity and applications.
  • 4-(Aminomethyl)phenylmethanone contains an aminomethyl group, which affects its chemical properties and potential uses.
  • [4-(Hydroxyphenyl)phenyl]methanone has a hydroxy group directly attached to the phenyl ring, influencing its chemical behavior and applications.

Properties

CAS No.

63064-08-4

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

[4-(hydroxyamino)phenyl]-phenylmethanone

InChI

InChI=1S/C13H11NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9,14,16H

InChI Key

RLBTZDKJGNETHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NO

Origin of Product

United States

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